9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)
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Overview
Description
9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) is a complex organic compound characterized by its unique structure, which includes a dioxino and benzothiazol ring system.
Preparation Methods
The synthesis of 9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the benzothiazol ring, followed by the introduction of the dioxino moiety. Reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring system but may lack the dioxino moiety.
Properties
CAS No. |
60270-86-2 |
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Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
9H-[1,3]dioxino[4,5-g][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-6-1-2-7-5(8(6)14-9)3-12-4-13-7/h1-2H,3-4H2,(H2,10,11) |
InChI Key |
DUUFEZPRXPQCJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2SC(=N3)N)OCO1 |
Origin of Product |
United States |
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